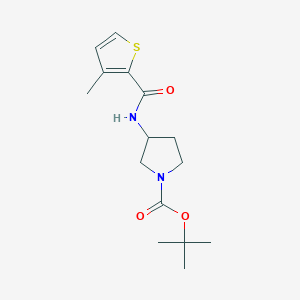
Fmoc-D-Ser(nPr)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Ser(nPr)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis as a protecting group for the amino function. This compound is specifically a derivative of D-serine, where the hydroxyl group is substituted with a propyl group (nPr). The Fmoc group is known for its ability to facilitate the self-assembly of amino acids and peptides due to its hydrophobic and aromatic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ser(nPr)-OH typically involves the protection of the amino group of D-serine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The hydroxyl group of D-serine is then alkylated with propyl bromide (nPr-Br) under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc-protected amino acid is anchored to a resin and sequentially reacted with other amino acids to build the desired peptide chain .
化学反应分析
Types of Reactions
Fmoc-D-Ser(nPr)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents such as HATU or DIC.
Substitution Reactions: The hydroxyl group can be further modified through substitution reactions with various alkylating agents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Substitution: Alkylating agents such as propyl bromide.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-Ser(nPr)-OH.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.
科学研究应用
Chemistry
Fmoc-D-Ser(nPr)-OH is used in the synthesis of peptides and peptidomimetics. Its Fmoc protection allows for selective deprotection and coupling, facilitating the construction of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for synthetic peptides that mimic natural proteins .
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of therapeutic peptides .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for efficient production of high-purity peptides .
作用机制
The mechanism of action of Fmoc-D-Ser(nPr)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino function during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains. The propyl group on the serine residue can influence the hydrophobicity and conformation of the resulting peptides, affecting their biological activity .
相似化合物的比较
Similar Compounds
Fmoc-D-Ser-OH: Similar to Fmoc-D-Ser(nPr)-OH but without the propyl group.
Fmoc-L-Ser-OH: The L-enantiomer of Fmoc-D-Ser-OH.
Fmoc-D-Thr-OH: Similar to Fmoc-D-Ser-OH but with a methyl group instead of a hydroxyl group on the side chain.
Uniqueness
This compound is unique due to the presence of the propyl group on the serine residue. This modification can enhance the hydrophobicity and alter the conformation of peptides containing this residue, potentially leading to unique biological activities and properties .
属性
分子式 |
C21H23NO5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
InChI 键 |
ZMBUQXDXHBJSFD-LJQANCHMSA-N |
手性 SMILES |
CCCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)
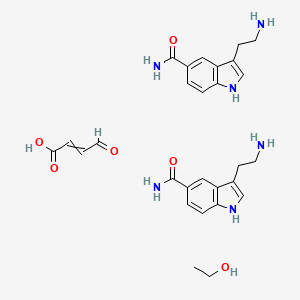
![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B12508538.png)
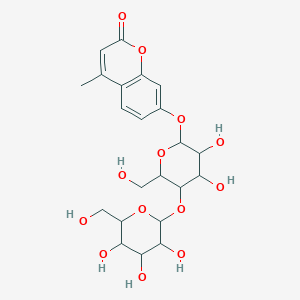
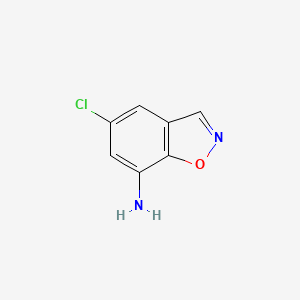
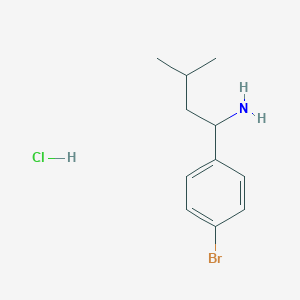
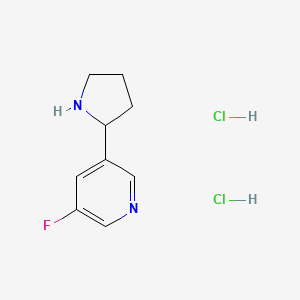
![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)
